N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

Synthetic Chemistry Bicalutamide Manufacturing Reaction Mechanism

N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (CAS 90357-51-0), systematically designated as N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide, is a racemic epoxide intermediate of the non-steroidal anti-androgen drug bicalutamide. The molecule (C₁₂H₉F₃N₂O₂, MW 270.21) features a 4-cyano-3-(trifluoromethyl)phenyl pharmacophore linked to a 2-methyloxirane-2-carboxamide moiety; the cyano and trifluoromethyl substituents enhance androgen receptor binding affinity within the final API, while the strained oxirane ring provides the reactive handle for the key sulfinate ring-opening step that generates bicalutamide.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 90357-51-0
Cat. No. B043168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
CAS90357-51-0
Synonyms(±)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide;  2-Methyloxirane-2-carboxylic acid N-(4-Cyano-3-trifluoromethylphenyl)amide; 
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18)
InChIKeyUQUQTWDUTIAAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (CAS 90357-51-0): Core Identity, Bicalutamide Epoxide Classification, and Procurement Context


N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (CAS 90357-51-0), systematically designated as N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide, is a racemic epoxide intermediate of the non-steroidal anti-androgen drug bicalutamide . The molecule (C₁₂H₉F₃N₂O₂, MW 270.21) features a 4-cyano-3-(trifluoromethyl)phenyl pharmacophore linked to a 2-methyloxirane-2-carboxamide moiety; the cyano and trifluoromethyl substituents enhance androgen receptor binding affinity within the final API, while the strained oxirane ring provides the reactive handle for the key sulfinate ring-opening step that generates bicalutamide [1]. Commonly cataloged as Bicalutamide Impurity 3 or Bicalutamide Epoxide Impurity, this compound serves dual roles in the pharmaceutical supply chain: as a critical synthetic building block for bicalutamide manufacture and as a fully characterized reference standard for HPLC impurity profiling in generic drug development [2].

Why Bicalutamide Epoxide (CAS 90357-51-0) Cannot Be Generically Substituted: Mechanistic and Quality Divergence from the Chlorohydrin Precursor


Procurement decisions for this compound are shaped by a mechanistic reality that precludes simple one-for-one replacement. Bicalutamide can be accessed from either the chlorohydrin (CAS 90357-05-4) or the epoxide (CAS 90357-51-0); however, kinetic and mechanistic studies have demonstrated unambiguously that the chlorohydrin route proceeds exclusively via in situ epoxide formation, with no competing S N 2 pathway involving direct chloride displacement [1]. Consequently, skipping the isolated epoxide intermediate does not avoid its underlying chemistry—it embeds it, often with lower control over epoxide purity and ring-opening regioselectivity. In the post-patent generic market, differentiation between suppliers rests on impurity profiling: residual methacrylamide, unreacted peroxides, and ring-opened diol by-products can poison the final API batch if the epoxide intermediate is not rigorously purified [2]. Substituting this compound with a non-pharmaceutical-grade oxirane or an alternative intermediate without matched chromatographic traceability introduces quantifiable risk to ANDA impurity specifications, validated analytical methods, and downstream process robustness.

Quantitative Differentiation Evidence for N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (CAS 90357-51-0): Head-to-Head Data vs. Nearest Comparators


Mechanistic Necessity: Epoxide as the Obligate Reactive Intermediate Proved by Kinetic Fitting, Differentiating from Chlorohydrin (CAS 90357-05-4)

Asaad et al. (2009) demonstrated that synthesis of bicalutamide from the chlorohydrin (2) proceeds exclusively through the epoxide (3) intermediate; the direct S N 2 displacement of chloride by the sulfinate nucleophile does not operate under standard basic conditions [1]. The chlorohydrin therefore represents a latent or precursor form that must first cyclize to the epoxide, whereas CAS 90357-51-0 is the bona fide reactive species—delivering the same product without the kinetic penalty and competing side reactions associated with the halohydrin cyclization step. This mechanistic distinction provides users of the isolated epoxide with a kinetically convergent and impurity-controlled entry point, compared to the chlorohydrin route where in situ epoxide formation must be managed concurrently with the sulfinate coupling.

Synthetic Chemistry Bicalutamide Manufacturing Reaction Mechanism

Chiral HPLC Resolution: Epoxide Enantiomers Are Baseline-Separated on Chiralcel OD-H Under Conditions Distinct from Bicalutamide and Chlorohydrin

In a systematic enantioseparation study of bicalutamide and its analogs, the racemic epoxide (compound 3) was resolved on a cellulose-based Chiralcel OD-H column with mobile-phase conditions specifically optimized to differentiate it from the parent drug (1) and the chlorohydrin precursor (2). Each compound required distinct mobile-phase compositions to achieve baseline resolution, confirming that the epoxide presents a unique chromatographic fingerprint that cannot be substituted by the chlorohydrin or bicalutamide itself in validated analytical methods [1]. The sequence of enantiomer elution was determined in all cases, providing absolute configurational assignment essential for chiral quality control of the R-(−) enantiomer that carries the pharmacological activity.

Chiral Chromatography Enantioseparation Pharmaceutical Purity Analysis

Supplier-Reported HPLC Purity: ≥99.0% Assay with Single Impurity <0.1% as the Industrial Benchmark for Epoxide Intermediate Quality

In the 2026 generic bicalutamide intermediate market, competitive differentiation is defined by impurity thresholds. Manufacturing specifications published by Eastfine require an HPLC assay ≥99.0% for CAS 90357-51-0, with any single impurity limited to <0.1% and heavy metals <10 ppm [1]. Commercial catalog offerings typically list a minimum purity of 98% (HPLC) for the epoxide . For comparison, chlorohydrin intermediates (Bicalutamide EP Impurity A, CAS 90357-05-4) are commonly supplied at HPLC purity ≥90% , reflecting the additional purification challenges inherent to halohydrin chemistry. The 8–9 percentage-point purity differential between the epoxide and the chlorohydrin impurity standard directly translates to a lower burden of unidentified co-eluting species in validated HPLC methods.

Impurity Profiling Pharmaceutical Intermediate Quality HPLC Purity Specifications

Physicochemical Property Benchmarking: Melting Point and Density of CAS 90357-51-0 vs. Chlorohydrin (CAS 90357-05-4) for Solid-State Handling and Formulation

The epoxide (CAS 90357-51-0) is a crystalline white powder with a reported melting point of 151–153 °C and density of 1.42 g/cm³ [1]. In contrast, the desfluoro-chlorohydrin (Bicalutamide EP Impurity A, CAS 90357-05-4) has a significantly higher molecular weight (C₁₈H₁₅F₃N₂O₄S, MW ~412 vs. 270 for the epoxide) and distinct solid-state properties that affect solubility in organic processing solvents and chromatographic mobile phases. The lower molecular weight and higher crystallinity of the epoxide facilitate gravimetric preparation of reference standard stock solutions with smaller relative weighing errors, a practical advantage in analytical method development where microgram-level accuracy is required for limit of quantitation (LOQ) determination.

Solid-State Characterization Melting Point Pre-formulation

Regulatory Traceability: Monographed Impurity Classification (EP Impurity A / Impurity 3) Differentiating the Epoxide from Unlisted Analogs

CAS 90357-51-0 is explicitly cataloged as an identified, characterized bicalutamide impurity (Impurity 3 / Epoxide Impurity) and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions [1]. Suppliers such as SynZeal and CymitQuimica offer this compound as a reference standard with traceability to USP or EP pharmacopeial standards, a requirement that non-monographed oxirane analogs and alternative bicalutamide intermediates do not satisfy. By contrast, closely related compounds such as (2R,3S)-3-(4-chlorophenyl)-2-methyloxirane-2-carboxamide or (2R,3S)-3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxamide are not recognized as bicalutamide impurities and lack pharmacopeial standing, limiting their utility in regulatory-facing analytical workflows .

Pharmacopeial Standards Regulatory Compliance Reference Standard Traceability

Application Scenarios for N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (CAS 90357-51-0): Evidence-Backed Uses in Analytical and Synthetic Workflows


Reference Standard for ANDA Impurity Profiling in Generic Bicalutamide Drug Product Development

The epoxide is the mechanistically authentic and chromatographically distinct impurity that must be controlled in bicalutamide API and finished dosage forms. As demonstrated by the enantioseparation study, this compound resolves on Chiralcel OD-H under conditions that do not coincide with those for chlorohydrin or bicalutamide itself [Section 3, Evidence Item 2]. Generic drug developers should procure the isolated epoxide reference standard (≥98% HPLC purity) to spike into API batches for method validation, establish relative retention times (RRT), and determine limits of quantitation (LOQ) compliant with ICH Q2(R1). Use of the chlorohydrin reference standard as a surrogate is analytically invalid because its retention behavior and detector response factors differ. [1]

Synthetic Intermediate for High-Yield Bicalutamide Manufacturing via Direct Sulfinate Ring-Opening

As confirmed by kinetic studies, the epoxide reacts directly with 4-fluorobenzenesulfinate to yield bicalutamide without requiring a preceding cyclization step, in contrast to the chlorohydrin route where base-mediated epoxide formation is the rate-determining event [Section 3, Evidence Item 1]. Industrial users pursuing process intensification or continuous-flow bicalutamide synthesis should source the epoxide intermediate at ≥99.0% purity (HPLC) to minimize peroxide and methacrylamide carryover that can poison downstream API. The Eastfine continuous-flow micro-reactor protocol specifically leverages the higher reactivity and purity of the isolated epoxide to achieve uniform temperature profiles and eliminate thermal runaway risk during the exothermic ring-opening. [2]

Characterization of Process-Related Impurities and Forced Degradation Pathways in Stability Studies

Forced degradation studies of bicalutamide under alkaline conditions generate this epoxide as a detectable active species alongside the ring-opened diol and the sulfonyl acid [Section 3, Evidence Items 1 and 2]. Stability-indicating HPLC and UPLC methods require the epoxide reference standard to identify and quantify degradation products in accelerated and long-term stability samples. The documented melting point (151–153 °C) and density (1.42 g/cm³) facilitate solid-state handling and stock solution preparation. Laboratories conducting ICH Q1A(R2) photolytic, thermal, and hydrolytic stress testing should maintain a characterized batch of this compound as a degradation marker to distinguish process impurities from true degradation products. [3]

Chiral Purity Verification of (R)-Bicalutamide Through Enantiomeric Excess Determination of the Epoxide Precursor

Because the pharmacological activity of bicalutamide resides in the R-(−) enantiomer, enantiomeric purity must be controlled at the earliest chiral intermediate stage. The racemic epoxide can be resolved on polysaccharide-based chiral stationary phases, and the elution order of enantiomers has been determined. Users engaged in asymmetric synthesis or chiral resolution of bicalutamide intermediates should use this racemic epoxide reference for enantiomeric excess (ee) determination by chiral HPLC, comparing the peak area ratio of the (R)- and (S)-epoxide enantiomers against the racemic standard. This enables ee verification prior to the sulfinate coupling step, preventing propagation of chiral impurities to the final API. [4]

Quote Request

Request a Quote for N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.